6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
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Description
6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.371. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Peptide Design
Research on similar tetrahydroisoquinoline derivatives has demonstrated their utility in the synthesis of new amino acids aimed at controlling peptide conformation. Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) developed diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic acid to aid in the topographical design of peptides, offering insights into peptide and protein design through molecular mechanics calculations (Kazmierski et al., 1994).
Anticancer and Cytotoxic Activities
Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, and Muccioli (2016) synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids and evaluated their cytotoxic activity against cancer cell lines, revealing moderate to high activity. This work emphasizes the role of the amino acid fragment's structure and location in enhancing cytotoxic effects (Valderrama et al., 2016).
Pharmacological Evaluation
A study by Zára-Kaczián, György, Deák, Seregi, and Dóda (1986) on tetrahydroisoquinoline derivatives revealed the structural requirements for antidepressant action, highlighting the potential of these compounds in developing new antidepressants (Zára-Kaczián et al., 1986).
Antitumor Activities
Fang, Wu, Xiao, Tang, Li, Ye, Xiang, and Hu (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities, showcasing the potential for these compounds in cancer treatment (Fang et al., 2016).
Synthesis towards Natural Product Analogues
Shahane, Louafi, Moreau, Hurvois, Renaud, Weghe, and Roisnel (2008) described a synthetic approach towards naturally occurring 2-alkyl-tetrahydroquinolines, indicating the applicability of similar compounds in mimicking or studying natural products (Shahane et al., 2008).
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-13(2)15(9-12)11-19-16-6-7-17-14(10-16)5-8-18(21)20-17/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIDIMGKIFNTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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